3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
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Overview
Description
3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[331]nonane-7-carboxylic acid is a complex organic compound with the molecular formula C14H21NO5 It is characterized by its bicyclic structure, which includes a tert-butoxycarbonyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The tert-butoxycarbonyl group can be cleaved under certain conditions, releasing the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
9-{[(Tert-butoxy)carbonyl]amino}-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid: This compound has a similar bicyclic structure but differs in the position and nature of the functional groups.
7-Methyl-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid: Another related compound with variations in the substituents on the bicyclic core.
Uniqueness
3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-9-4-8(11(15)16)5-10(7-14)18-9/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
ZXVIWEALGQOEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)O2)C(=O)O |
Origin of Product |
United States |
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